molecular formula C26H24N2O2 B1166072 Direct Red 254 CAS No. 101380-00-1

Direct Red 254

Cat. No.: B1166072
CAS No.: 101380-00-1
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Description

Direct Red 254, also known as Pigment Red 254, is a synthetic organic compound belonging to the class of diketopyrrolo-pyrrole pigments. It is widely used for its excellent color properties, including high opacity, color saturation, and weather resistance. The compound is characterized by its yellow shade of red and is commonly used in high-end coatings and plastics applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Direct Red 254 involves several key steps, including redox reactions, condensation reactions, and hydrolysis reactions. One common method uses p-chloro-benzonitrile and diisopropyl succinate as raw materials, with tertiary amyl alcohol as a solvent. The process includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield, bright color, and high tinting power. The process typically includes the use of stainless steel reactors and automated systems for material handling and temperature control .

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

Direct Red 254 serves as a precursor for synthesizing DPP derivatives through palladium-catalyzed cross-coupling. This reaction replaces chlorine atoms on the 4-chlorophenyl groups with aryl or hetaryl boronic acids under mild conditions .

Reaction Conditions

  • Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ with SPhos ligand

  • Solvent: THF or butanol

  • Temperature: Reflux (60–80°C)

  • Base: K₃PO₄

Example Products & Yields

ProductBoronic Acid UsedYield (%)Stokes Shift (nm)
2a Phenyl8098
2b 4-Methoxyphenyl72102
2c 3-Aminophenyl65105

These derivatives exhibit enhanced fluorescence quantum yields (up to 0.85) and large Stokes shifts (>100 nm), making them suitable for optoelectronic and biomedical applications .

Substitution Reactions with Cyanuric Chloride

This compound undergoes stepwise substitution with cyanuric chloride and ethanolamine to form trichloro-s-triazine derivatives. This process improves water solubility and dye stability .

Reaction Pathway

  • Monochloro Substitution

    • Conditions: 0–10°C, pH 2.5–3.5

    • Reactant: Cyanuric chloride

    • Product: Intermediate with one chlorine atom replaced.

  • Dichloro Substitution

    • Conditions: 60–80°C, pH 5–6

    • Reactant: Ethanolamine

    • Product: Intermediate with two chlorine atoms replaced.

  • Trichloro Substitution

    • Conditions: 95–100°C, pH 6.5–7.5

    • Reactant: Additional ethanolamine

    • Product: Direct Red 253 (water-soluble derivative) .

Key Advantages

  • Improved monitoring of reaction progress via TLC and HPLC.

  • Reduced steric hindrance compared to traditional routes .

N-Alkylation for Solubility Enhancement

This compound’s insolubility in organic solvents is addressed via N-alkylation. For example, reaction with 1-iodopentane introduces pentyl groups, increasing solubility for subsequent reactions .

Reaction Conditions

  • Reagent: 1-Iodopentane

  • Solvent: DMF or DMSO

  • Temperature: 80–100°C

Outcome

  • Solubility in THF increases from <0.1 mg/mL to >50 mg/mL.

  • Facilitates downstream modifications (e.g., cross-coupling) .

Hydrogen Bonding and Stability

The crystal structure of this compound features N–H⋯O hydrogen bonds between adjacent molecules, forming chains along the110 direction. This network contributes to its thermal stability (decomposition >300°C) and resistance to solvents .

Crystallographic Data

ParameterValue
Crystal SystemTriclinic
Space GroupP1
Unit Cell Volume380.45 ų
Dihedral Angle11.1° (benzene-pyrrole)

Industrial-Scale Modifications

In production, this compound is processed via dry stirring with inorganic salts (e.g., NaCl) at ≥80°C to achieve amorphous intermediates. Subsequent kneading with solvents (e.g., ethylene glycol) yields fine particles (d₅₀ = 20–100 nm) with high crystallinity .

Critical Parameters

  • Grinding Media: ≤0.9 mm diameter

  • Energy Input: >1.5 kW/L grinding space

Scientific Research Applications

Direct Red 254 has a wide range of scientific research applications:

Mechanism of Action

The precise mechanism of action of Direct Red 254 involves its interaction with various cellular molecules, such as proteins and DNA. Upon exposure to visible light, the compound emits light, making it useful in fluorescence-based applications. The molecular structure allows for strong hydrogen bonding, contributing to its stability and color properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Direct Red 254 stands out due to its excellent balance of color properties, stability, and versatility in various applications. Its unique molecular structure allows for strong hydrogen bonding, contributing to its superior performance in high-end coatings and plastics .

Properties

CAS No.

101380-00-1

Molecular Formula

C26H24N2O2

Molecular Weight

0

Synonyms

C.I. Direct Red 254

Origin of Product

United States

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